

Famotidine Impurity A chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Famotidine Impurity A

Cat. No.: B601811

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An In-Depth Technical Guide to Famotidine Impurity A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Famotidine, a potent histamine H₂-receptor antagonist, is widely used for the treatment of peptic ulcer disease and gastroesophageal reflux disease. As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final product. **Famotidine Impurity A**, also known as Famotidine Amidine or Famotidine Related Compound A, is a process-related impurity that can arise during the synthesis of Famotidine.^{[1][2]} This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to **Famotidine Impurity A**.

Chemical Structure and Identification

Famotidine Impurity A is structurally similar to the parent drug, Famotidine. Its chemical identity is well-established and characterized by the following identifiers.

Chemical Name: 3-[[[2-[(diaminomethylidene)amino]thiazol-4-yl]methyl]sulfanyl]propanimidamide^{[2][3][4]}

Synonyms: Famotidine Amidine, Famotidine Related Compound A[1][2][5]

Chemical Structure:

Caption: Relationship between Famotidine and Impurity A.

Conclusion

Famotidine Impurity A is a critical quality attribute to be monitored during the manufacturing of Famotidine. This guide provides essential information on its chemical identity, available properties, and a robust analytical method for its control. For researchers and drug development professionals, understanding the impurity profile of an API is paramount for ensuring the development of safe and effective medicines. Further research into the specific physicochemical properties and potential biological activity of **Famotidine Impurity A** would be beneficial for a more comprehensive risk assessment.

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- To cite this document: BenchChem. [Famotidine Impurity A chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b601811#famotidine-impurity-a-chemical-structure-and-properties]

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